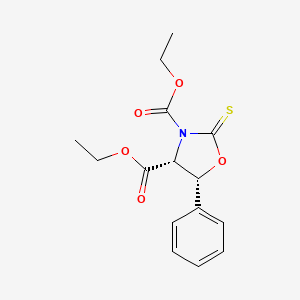![molecular formula C15H18AsN B14661578 3-[Ethyl(4-methylphenyl)arsanyl]aniline CAS No. 51851-66-2](/img/structure/B14661578.png)
3-[Ethyl(4-methylphenyl)arsanyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Ethyl(4-methylphenyl)arsanyl]aniline is an organoarsenic compound that features an aniline group substituted with an ethyl group and a 4-methylphenyl group bonded to an arsenic atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Ethyl(4-methylphenyl)arsanyl]aniline typically involves the reaction of 4-methylphenylarsine with ethyl iodide in the presence of a base, followed by the introduction of an aniline group. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.
Solvent: Common solvents like toluene or ethanol.
Catalyst/Base: Potassium carbonate or sodium hydroxide to deprotonate the aniline and facilitate nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-[Ethyl(4-methylphenyl)arsanyl]aniline undergoes various chemical reactions, including:
Oxidation: The arsenic atom can be oxidized to form arsenic(V) compounds.
Reduction: Reduction reactions can convert the arsenic atom to a lower oxidation state.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Arsenic(V) derivatives.
Reduction: Arsenic(III) derivatives.
Substitution: Halogenated aniline derivatives.
Applications De Recherche Scientifique
3-[Ethyl(4-methylphenyl)arsanyl]aniline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in cancer research due to the cytotoxic properties of arsenic compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[Ethyl(4-methylphenyl)arsanyl]aniline involves its interaction with cellular components, particularly proteins and enzymes. The arsenic atom can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity and disruption of cellular processes. This interaction can trigger apoptosis in cancer cells, making it a potential candidate for anticancer therapies.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylphenylarsine: Lacks the ethyl and aniline groups, making it less complex.
Ethylarsine: Contains an ethyl group bonded to arsenic but lacks the aromatic ring.
Aniline: A simple aromatic amine without arsenic substitution.
Uniqueness
3-[Ethyl(4-methylphenyl)arsanyl]aniline is unique due to its combination of aniline, ethyl, and 4-methylphenyl groups bonded to arsenic
Propriétés
Numéro CAS |
51851-66-2 |
|---|---|
Formule moléculaire |
C15H18AsN |
Poids moléculaire |
287.23 g/mol |
Nom IUPAC |
3-[ethyl-(4-methylphenyl)arsanyl]aniline |
InChI |
InChI=1S/C15H18AsN/c1-3-16(13-9-7-12(2)8-10-13)14-5-4-6-15(17)11-14/h4-11H,3,17H2,1-2H3 |
Clé InChI |
DYDLVTWIZFVOFD-UHFFFAOYSA-N |
SMILES canonique |
CC[As](C1=CC=C(C=C1)C)C2=CC=CC(=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


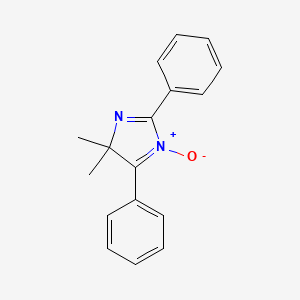
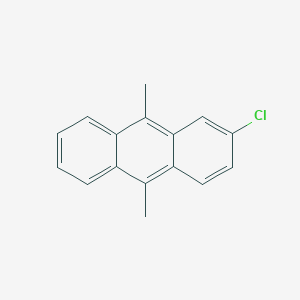
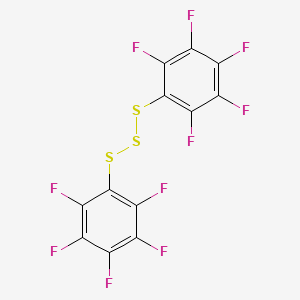
![2-[4-(Benzylamino)phenyl]propanoic acid](/img/structure/B14661523.png)



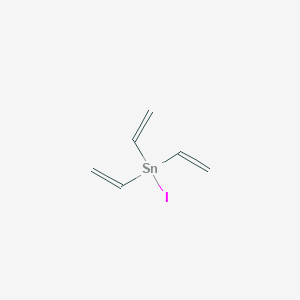
![Acetic acid, [(6-nitro-2-benzothiazolyl)thio]-, ethyl ester](/img/structure/B14661541.png)

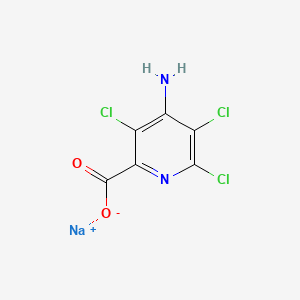
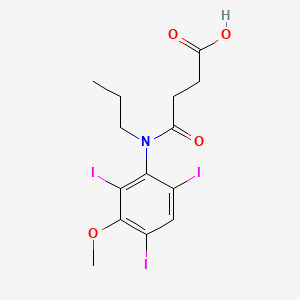
![2H-azepino[1,2-a]benzimidazole](/img/structure/B14661573.png)
